2-Amino-4-methyl-3,5-pyridinedicarbonitrile
Overview
Description
“2-Amino-4-methyl-3,5-pyridinedicarbonitrile” is a chemical compound with the molecular formula C8H6N4 . It’s a type of pyridinedicarbonitrile, which are aromatic heterocyclic compounds .
Synthesis Analysis
While specific synthesis methods for “2-Amino-4-methyl-3,5-pyridinedicarbonitrile” were not found, related compounds such as 2-amino-4-methylpyridinium-4-hydroxybenzolate have been synthesized using slow solvent evaporation (SSE) method . Another related compound, 2-amino-4-(indolin-1-yl)-6-alkoxypyrimidine-5-carbaldehydes, was synthesized by stirring a mixture of 2-amino-4,6-dichloropyrimidin-5-carbaldehyde and indoline in ethanol or methanol with NaOH .Scientific Research Applications
Synthesis of Derivatives : It is used in the synthesis of 6-Alkoxy-3-dialkylamino-1,8-diamino-2,7-naphthyridine-4-carbonitriles, a process highlighted for its regioselectivity (Tverdokhlebov et al., 2003).
Medical Applications : Some derivatives show potential as anti-inflammatory and analgesic agents, comparable to diclofenac potassium (Hosni & Abdulla, 2008). However, toxicological findings have hindered the clinical development of certain derivatives, like 5-amino-2-pyridinecarboxylic acid derivatives, despite their potent antihypertensive activity in rats (Finch et al., 1978).
Dye Industry : New azo pyrazolo[1,5-a]pyrimidine-thieno[2,3-b]pyridine derivatives synthesized from this compound are used as disperse dyes for polyester fibers, showing properties comparable to traditional dyes (Ho, 2005).
Functional Paper Manufacturing : Fluorescence active pyridinedicarbonitriles derived from this compound are used in producing functionalized paper sheets from bagasse pulp-cotton linter blend, enhancing safety and strength properties (Basta et al., 2011).
Solar Cell Enhancement : Metal-free phthalonitrile derivatives exhibit potential for improving dye-sensitized solar cells by enhancing photoinduced electron transfer processes (Anbarasan et al., 2011).
Security Applications : Novel fluorescent nanoparticles derived from this compound are developed as a strong and stable security marker for important documents, with stable morphological and optical properties over months (Missori et al., 2012). These nanoparticles also enhance the safety property of bagasse-based paper sheets as valuable documents, unfalsifiable by chemical and mechanical erasure techniques (Basta et al., 2014).
Future Directions
While specific future directions for “2-Amino-4-methyl-3,5-pyridinedicarbonitrile” were not found, research on related pyrimidine compounds suggests potential applications in the synthesis of high-value fine chemicals and pharmaceuticals . For example, fluorescent nanoparticles of 6-alkoxy-2-amino-3,5-pyridinedicarbonitriles have been developed for use as security markers in paper documents .
properties
IUPAC Name |
2-amino-4-methylpyridine-3,5-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c1-5-6(2-9)4-12-8(11)7(5)3-10/h4H,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVSEYBTIVQYIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1C#N)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-methyl-3,5-pyridinedicarbonitrile |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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